3-氰基苄基锌溴

描述

Synthesis Analysis

3-Cyanobenzylzinc bromide is typically synthesized through the reaction of cyanobenzyl halides with zinc metal in the presence of a suitable halogen exchange reagent. The process often involves the use of lithium chloride or magnesium turnings to activate the zinc, facilitating the formation of the organozinc compound. Such synthesis routes are noted for their efficiency in producing benzylzinc compounds that are pivotal in organic synthesis, including cross-coupling reactions (Harada, T., Kaneko, T., Fujiwara, T., & Oku, A., 1998).

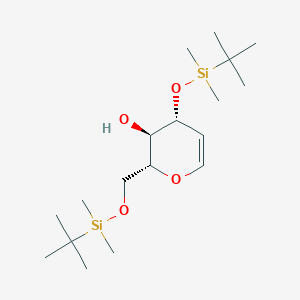

Molecular Structure Analysis

The molecular structure of 3-Cyanobenzylzinc bromide is characterized by X-ray crystallography and spectroscopic methods, revealing insights into its geometry and electronic structure. Studies employing FT-IR, FT-Raman, UV–Visible spectroscopy, and NMR techniques provide detailed information on the molecular vibrations, electronic transitions, and chemical environment of the nuclei in this compound. These structural analyses are crucial for understanding the reactivity and interaction of 3-Cyanobenzylzinc bromide with other molecules (Raja, M., Muhamed, R., Muthu, S., Suresh, M., & Muthu, K., 2017).

Chemical Reactions and Properties

3-Cyanobenzylzinc bromide participates in various chemical reactions, serving as a versatile reagent in organic synthesis. Its utility in Negishi cross-coupling reactions, for instance, highlights its role in forming carbon-carbon bonds, an essential process for the synthesis of complex organic molecules. The compound's reactivity is influenced by its molecular structure, with the cyanobenzyl group offering unique electronic and steric properties that enhance its utility in synthesis (Hadei, N., Kantchev, E. A., O'Brien, C. J., & Organ, M. G., 2005).

科学研究应用

光动力癌症治疗: 一种具有高单线态氧量子产率的锌酞菁化合物,包括 3-氰基苄基锌溴的衍生物,由于其良好的荧光特性,显示出通过光动力治疗用于癌症治疗的潜力 (Pişkin、Canpolat 和 Öztürk,2020)。

肽和蛋白质结构阐明: 与 3-氰基苄基锌溴相关的氰化氢溴反应对于肽和蛋白质的结构阐明很有用。它有助于检测多种酶形式和识别酶活性位点 (Gross,1967)。

有机电子和光伏: 相关离子液晶表现出有希望的中晶型和电化学行为,表明在有机电子和光伏领域具有潜在应用 (Dobbs 等,2006)。

有机合成和催化: 芳基锌向官能化对位取代苯的 1,2-迁移,涉及 3-氰基苄基锌溴衍生物,在有机合成和催化中显示出潜在应用 (Harada、Kaneko、Fujiwara 和 Oku,1998)。

光致发光特性: 1-苄基-4-(4-三苯基乙烯基苯基)吡啶溴的衍生物表现出有希望的光致发光特性,可用于光催化和光催化过程 (Weng 等,2018)。

抗癌活性: 一些与 3-氰基苄基锌溴相关的新合成化合物对各种癌细胞系显示出有希望的抗癌活性 (Bekircan、Kucuk、Kahveci 和 Bektaş,2008)。

环境应用: 溴苯腈和相关化合物在各种厌氧条件下降解,展示了潜在的环境应用 (Knight、Berman 和 Häggblom,2003)。

生物学上有趣的化合物: 由 3-氰基苄基锌溴衍生物合成的化合物 2-氨基-1,2,4-三唑-[5,1-b][1,3]-苯并噻嗪-9-酮,引起了生物学研究的兴趣 (Liu、Shih 和 Chern,1988)。

亲和层析: 3-氰基苄基锌溴的结合物通过亲和层析有效地纯化某些酶,防止无活性制剂被吸附 (Wilchek 和 Gorecki,1969)。

生物样品的化学分析: 衍生物五氟苄基溴用作衍生化剂,用于灵敏分析生物样品中的无机阴离子和有机磷酸盐 (Tsikas,2017)。

安全和危害

3-Cyanobenzylzinc bromide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment is advised .

作用机制

Target of Action

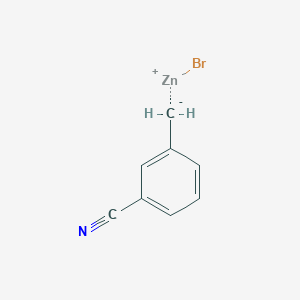

3-Cyanobenzylzinc bromide is a chemical compound with the formula NCC6H4CH2ZnBr

Mode of Action

It’s important to note that the interaction of this compound with its potential targets and the resulting changes would be highly dependent on the specific context of its use .

Pharmacokinetics

Therefore, its impact on bioavailability is unclear .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .

属性

IUPAC Name |

bromozinc(1+);3-methanidylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJWWPVOOHMFV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303183 | |

| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanobenzylzinc bromide | |

CAS RN |

117269-72-4 | |

| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)